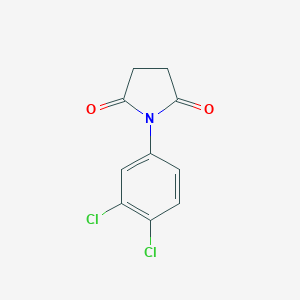

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

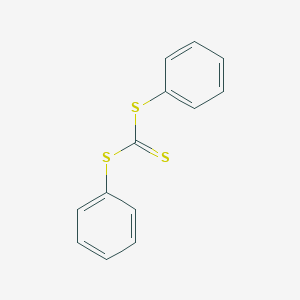

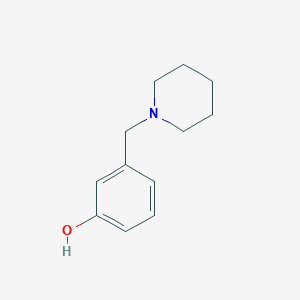

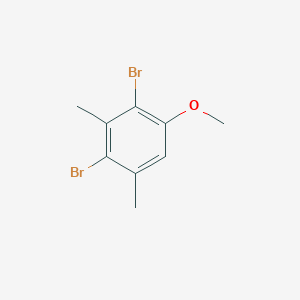

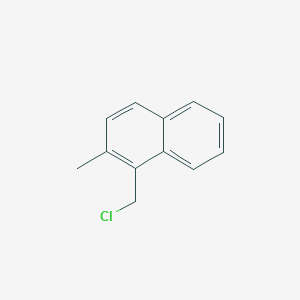

“1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C10H11Cl2N . It has an average mass of 216.107 Da and a monoisotopic mass of 215.026855 Da .

Molecular Structure Analysis

The InChI code for “1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione” is 1S/C10H11Cl2N/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione” has a density of 1.3±0.1 g/cm3, a boiling point of 333.8±32.0 °C at 760 mmHg, and a flash point of 155.7±25.1 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 freely rotating bond .科学的研究の応用

Drug Discovery

Summary of the Application

The pyrrolidine ring, including pyrrolidine-2,5-dione, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Methods of Application

The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Results or Outcomes

Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Treatment of Epilepsy

Summary of the Application

The pyrrolidine-2,5-dione ring is considered as a pharmacophore for many active compounds in the central nervous system, but it is most explored in terms of its anticonvulsant activity .

Antimicrobial and Antiviral Activity

Summary of the Application

Pyrrolidine derivatives have been found to exhibit antimicrobial and antiviral activities .

Anticancer Activity

Summary of the Application

Pyrrolidine derivatives have been found to exhibit anticancer activities .

Anti-inflammatory Activity

Summary of the Application

Pyrrolidine derivatives have been found to exhibit anti-inflammatory activities .

Carbonic Anhydrase Inhibitors

Summary of the Application

Carbonic anhydrase inhibitors (CAIs) have been used as therapeutics in clinical applications for decades . CAIs include anticancer, antiglaucoma, and anti-osteoporosis agents as well as diuretics, anti-obesity and anti-infective drugs. CAIs have also been used to manage Alzheimer’s disease and a variety of neurological disorders .

Antioxidant Activity

Summary of the Application

Pyrrolidine derivatives have been found to exhibit antioxidant activities .

Antimalarial Activity

Summary of the Application

Pyrrolidine derivatives have been found to exhibit antimalarial activities .

Cholinesterase Inhibition

Summary of the Application

Pyrrolidine derivatives have been found to exhibit cholinesterase inhibition .

Anticonvulsant Activity

Summary of the Application

Another antiepileptic drug ethosuximide, a pyrrolidine-2,5-dione derivative, acts by blocking T-type calcium channels and it is used in absence seizure epilepsy .

Antifungal Activity

Summary of the Application

Pyrrolidine derivatives have been found to exhibit antifungal activities .

Antibacterial Activity

Summary of the Application

Pyrrolidine derivatives have been found to exhibit antibacterial activities .

将来の方向性

Pyrrolidine derivatives, including “1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione”, have potential for further exploration in drug research and development due to their versatile scaffold and wide range of biological activities . Further modifications and investigations could provide valuable insights into their pharmacological properties and potential therapeutic applications .

特性

IUPAC Name |

1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQAYGXNGGHZAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165462 |

Source

|

| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione | |

CAS RN |

15386-58-0 |

Source

|

| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Phenyl-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B188752.png)

![Methyl 2-[(ethoxycarbonyl)amino]benzoate](/img/structure/B188768.png)